molecular formula C₅₇H₁₀₄O₆ B1139928 (3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate CAS No. 135092-48-7

(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate

Cat. No. B1139928
M. Wt: 885.43
InChI Key:
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Description

“(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate” is a synthetic compound that belongs to the class of fatty acids. It is also known by other names such as 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol .


Molecular Structure Analysis

The molecular formula of this compound is C57H104O6 . The exact mass is 884.78329103 g/mol and the monoisotopic mass is also 884.78329103 g/mol . The compound has a total of 63 heavy atoms . The structure is quite complex, with 53 rotatable bonds . The compound has a topological polar surface area of 78.9 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 885.4 g/mol . It has a XLogP3-AA value of 22.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The complexity of the compound is 1060 .

Scientific Research Applications

Application in Thermodynamics Research

Scientific Field

Chemical Engineering and Physical Chemistry

Summary of Application

This compound is used in the study of isothermal vapor–liquid equilibria (VLE) for systems containing vegetable oils. Understanding the VLE is crucial for designing processes in the food, pharmaceutical, and biofuel industries.

Experimental Procedures

VLE data were measured for mixtures of this compound with solvents like methanol, ethanol, or n-hexane at different temperatures using a static apparatus. The compound was treated as a pseudocomponent representing the vegetable oil’s triacylglycerol composition.

Results and Outcomes

The study found that mixtures with n-hexane showed a negative deviation from Raoult’s law, indicating strong interactions between the components. Mixtures with alcohols exhibited positive deviation and limited miscibility .

Application in Drug Discovery

Scientific Field

Pharmacology and Biochemistry

Summary of Application

The compound’s derivatives are investigated for their interactions with β-ketoacyl-ACP synthase (KasA), a potential target for anti-tubercular drugs.

Experimental Procedures

Computational docking studies were conducted to analyze the interactions between the compound’s derivatives and KasA. The derivatives were isolated from plants and characterized using NMR spectroscopy before docking.

Results and Outcomes

The plant-derived fatty acid showed specific interactions with key amino acids in KasA, suggesting potential as a lead compound for anti-tubercular drug development .

properties

IUPAC Name

(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGSOZKJBWHOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate

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